molecular formula C7H7Cl2NO2 B1421154 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride CAS No. 860585-53-1

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride

Cat. No.: B1421154
CAS No.: 860585-53-1
M. Wt: 208.04 g/mol
InChI Key: VFRWGYBNVDWZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride typically involves the chlorination of benzo[1,3]dioxole followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research and industry.

Properties

IUPAC Name

6-chloro-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRWGYBNVDWZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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